An In-depth Technical Guide to the Physicochemical Properties of N-Cbz-(R)-3-fluoroalanine
An In-depth Technical Guide to the Physicochemical Properties of N-Cbz-(R)-3-fluoroalanine
Introduction: The Strategic Value of Fluorination in Peptide and Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] N-Carbobenzyloxy-(R)-3-fluoroalanine (N-Cbz-(R)-3-fluoroalanine) is a chiral building block of significant interest, combining the well-established utility of the Cbz protecting group in peptide synthesis with the unique electronic properties of a fluorinated amino acid.[3][4] The Cbz group provides stability and allows for controlled deprotection, making it a valuable asset in the synthesis of complex peptides and pharmaceutical intermediates.[5][6] The presence of the fluorine atom on the β-carbon of the alanine side chain can induce favorable conformational changes and block metabolic degradation pathways, making this compound a valuable precursor for creating peptides with enhanced therapeutic potential.[1]
This guide provides a comprehensive overview of the core physicochemical properties of N-Cbz-(R)-3-fluoroalanine, offers detailed protocols for its characterization, and discusses the scientific rationale behind these experimental choices. It is intended for researchers and drug development professionals who require a deep understanding of this compound for its effective application in synthesis and development workflows.
I. Core Physicochemical and Structural Properties
While extensive experimental data for N-Cbz-(R)-3-fluoroalanine is not broadly published, we can deduce its fundamental properties from its constituent parts—the N-Cbz-alanine scaffold and the effects of β-fluorination.
Chemical Structure and Composition
The foundational step in characterizing any chemical entity is to establish its structure and molecular formula.
Caption: Figure 1: Chemical Structure of N-Cbz-(R)-3-fluoroalanine.
Based on this structure, we can determine the following core attributes:
| Property | Value | Source |
| IUPAC Name | (R)-2-(Benzyloxycarbonylamino)-3-fluoropropanoic acid | Derived from structure |
| Molecular Formula | C₁₁H₁₂FNO₄ | Derived from structure[7][8][9] |
| Molecular Weight | 241.22 g/mol | Calculated from formula |
| Chirality | (R)-enantiomer at the α-carbon | As specified |
| Physical State | Expected to be a white to off-white solid | Inferred from analogous compounds like N-Cbz-L-alanine[9] |
Predicted Physicochemical Data
The following table summarizes key physicochemical parameters, with values for the parent compound, 3-fluoroalanine, provided for context. The Cbz group will significantly alter these properties, generally increasing lipophilicity.
| Parameter | Predicted Value (N-Cbz-(R)-3-fluoroalanine) | Reference Value (3-Fluoroalanine) | Notes |
| Melting Point (°C) | 80 - 100 (estimated) | ~30 K (170 °C) (Joback Method)[10] | The melting point of N-Cbz-L-alanine is 85-87 °C.[11] The introduction of fluorine may slightly alter crystal packing and melting point. |
| logP (Octanol/Water Partition Coeff.) | 1.5 - 2.5 (estimated) | -0.632 (Crippen Method)[10] | The benzyl and Cbz groups are hydrophobic, significantly increasing the logP value compared to the unprotected amino acid. An experimental approach is necessary for an accurate value.[12] |
| Solubility | Soluble in organic solvents (MeOH, DMF, DMSO), sparingly soluble in water | Water Soluble[10] | The hydrophobic Cbz group will dominate solubility, making it highly soluble in common organic solvents used for peptide synthesis. Solubility in aqueous buffers is expected to be low but pH-dependent due to the carboxylic acid group. |
| pKa | ~3.5 - 4.0 (Carboxylic Acid) | Not specified | The pKa of the carboxylic acid is expected to be similar to other N-protected amino acids.[11] The electron-withdrawing effect of the fluorine atom may slightly lower the pKa compared to N-Cbz-alanine. |
II. Experimental Protocols for Physicochemical Characterization
To ensure the quality and suitability of N-Cbz-(R)-3-fluoroalanine for research and development, a series of analytical experiments are required. The following protocols are designed to be self-validating, providing a comprehensive characterization of the compound.
Workflow for Material Characterization
The logical flow for characterizing a new batch of N-Cbz-(R)-3-fluoroalanine should follow a sequence of identity, purity, and physical property confirmation.
Caption: Figure 2: Workflow for Physicochemical Characterization.
Protocol 1: Identity Confirmation via NMR and Mass Spectrometry
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's structural integrity. Mass Spectrometry (MS) confirms the molecular weight.
Step-by-Step Methodology:
-
Sample Preparation:
-
For ¹H and ¹³C NMR, dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For MS, prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
A multiplet around 7.3 ppm corresponding to the 5 aromatic protons of the benzyl group.[13]
-
A singlet around 5.1 ppm for the two benzylic protons (CH₂).[13]
-
A doublet of doublets for the fluorinated methylene group (CH₂F), split by both the adjacent proton and the fluorine atom.
-
A multiplet for the α-proton (CH), coupled to the adjacent protons and potentially showing long-range coupling to fluorine.
-
A broad singlet for the NH proton.
-
A broad singlet for the carboxylic acid proton (if not in a protic solvent).
-
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a ¹⁹F NMR spectrum. This is a crucial experiment to confirm the presence and environment of the fluorine atom.
-
Expected Signal: A triplet of doublets (or more complex multiplet) corresponding to the single fluorine atom, split by the two geminal protons and the vicinal α-proton.
-
-
Mass Spectrometry:
-
Analyze the sample using Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Expected Ions:
-
Negative Mode: [M-H]⁻ at m/z 240.07.
-
Positive Mode: [M+H]⁺ at m/z 242.08 or [M+Na]⁺ at m/z 264.06.
-
-
Protocol 2: Purity and Enantiomeric Excess Determination by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A chiral HPLC method is essential to confirm the enantiomeric purity of the (R)-enantiomer.
Step-by-Step Methodology:
-
Reverse-Phase HPLC for Purity:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, start at 30% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzene ring).
-
Analysis: Integrate the peak areas to determine the percentage purity.
-
-
Chiral HPLC for Enantiomeric Excess:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol, often with a small amount of TFA. The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The (R)- and (S)-enantiomers should resolve into two separate peaks. Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
-
Protocol 3: Determination of Melting Point
Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range typically signifies high purity.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dry solid.
-
Measurement:
-
Pack the powder into a capillary tube to a depth of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a slow rate (1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Protocol 4: Solubility Assessment
Rationale: Understanding the solubility profile is critical for designing reaction conditions, purification procedures, and formulation strategies.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents relevant to its intended use (e.g., water, phosphate-buffered saline (PBS), methanol, dichloromethane, N,N-dimethylformamide (DMF)).
-
Procedure:
-
Add a known mass (e.g., 1 mg) of the compound to a vial.
-
Add the solvent in small, measured increments (e.g., 100 µL) with vortexing after each addition.
-
Visually observe for complete dissolution.
-
Classify the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) and quantitatively if possible (e.g., >10 mg/mL).
-
III. Handling, Storage, and Stability
3.1. Handling and Safety:
-
As with all fine chemicals, N-Cbz-(R)-3-fluoroalanine should be handled in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
While this compound is not as hazardous as hydrofluoric acid, organofluorine compounds require careful handling.[14] Avoid inhalation of dust and contact with skin and eyes.
3.2. Storage and Stability:
-
Storage Conditions: For long-term storage, the compound should be kept in a tightly sealed container at 2-8 °C, protected from light and moisture.[15]
-
Stability Profile: N-Cbz-amino acids are generally stable under neutral and acidic conditions but are susceptible to cleavage by strong bases or catalytic hydrogenation (which removes the Cbz group).[5][9] The C-F bond is very strong and not expected to degrade under standard laboratory conditions.[1] A long-term stability study, assaying purity by HPLC at set time points, is recommended to establish a retest date.
IV. Conclusion
N-Cbz-(R)-3-fluoroalanine is a specialized chemical building block with significant potential in the development of novel peptides and pharmaceuticals. Its physicochemical properties are dictated by the interplay between the robust Cbz protecting group and the electronically unique fluorine atom. While direct experimental data is sparse, a thorough characterization based on the protocols outlined in this guide will ensure its identity, purity, and suitability for downstream applications. A systematic approach to its analysis, grounded in established analytical techniques, is paramount for its successful implementation in any research or development program.
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Ambros, A. M., et al. "Synthesis and characterization of L-3-(pentafluorophosphato-difluoromethyl)-alanine, a structural and functional mimetic of phosphoserine." ChemRxiv, 2025. Available from: [Link].
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